![molecular formula C14H26O B12560288 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane CAS No. 143152-62-9](/img/structure/B12560288.png)
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a butenyl ether group, a methyl group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane typically involves the reaction of a cyclohexane derivative with a butenyl ether under specific conditions. One common method includes the use of a base to deprotonate the cyclohexane derivative, followed by the addition of the butenyl ether to form the desired product. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific receptors or enzymes, leading to changes in cellular pathways. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyloxytrimethylsilane: A compound with a similar ether linkage but different substituents.
1,3-Bis[(3-methylbut-2-en-1-yl)oxy]propan-2-ol: Another compound with multiple ether linkages and similar structural features.
Uniqueness
2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane is unique due to its specific combination of substituents on the cyclohexane ring, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
143152-62-9 |
|---|---|
Molekularformel |
C14H26O |
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
2-but-3-en-2-yloxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H26O/c1-6-12(5)15-14-9-11(4)7-8-13(14)10(2)3/h6,10-14H,1,7-9H2,2-5H3 |
InChI-Schlüssel |
CJCVZQVJUWUICL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(C1)OC(C)C=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


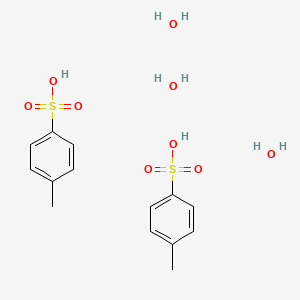
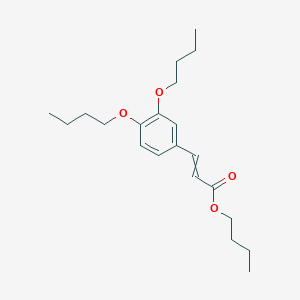
![Methyl [(3,5-dibromophenyl)sulfanyl]acetate](/img/structure/B12560225.png)
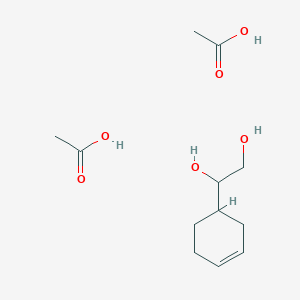
![(R)-1beta-(2,3-Dihydrobenzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12560233.png)
![10-[(4-Fluorophenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12560241.png)
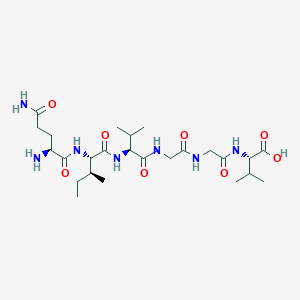

![1H-1,2,4-Triazol-1-amine, N-(4-nitrophenyl)-N-[(4-nitrophenyl)methyl]-](/img/structure/B12560270.png)

![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

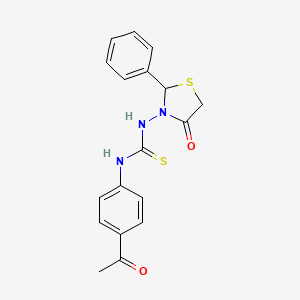
![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
